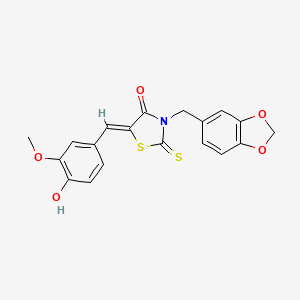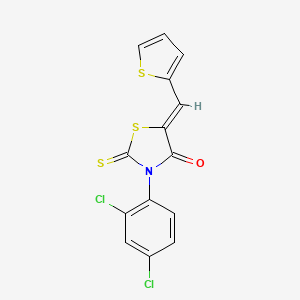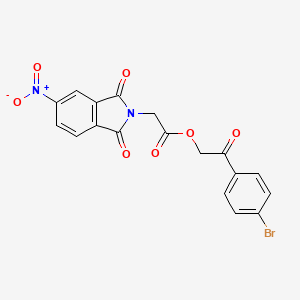![molecular formula C17H14BrClN2O2 B3703402 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one](/img/structure/B3703402.png)
3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one
Übersicht
Beschreibung
3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core and a substituted phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the substituted phenoxyethyl intermediate. This intermediate is then coupled with a quinazolinone derivative under specific reaction conditions. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxyethyl group.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions to link the phenoxyethyl group with the quinazolinone core.
Cyclization: Formation of the quinazolinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the phenoxyethyl group to corresponding oxides.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]quinazolin-4-one
- 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-2-one
- 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-6-one
Uniqueness
The uniqueness of 3-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-11-8-13(18)16(14(19)9-11)23-7-6-21-10-20-15-5-3-2-4-12(15)17(21)22/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODJRYPXLSLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2C=NC3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-(4-fluorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3703336.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-methylphenoxy)acetamide](/img/structure/B3703341.png)
![N-(4-bromophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703348.png)
![N-[(4-methoxyphenyl)methyl]-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3703349.png)
![N-ethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3703368.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3703376.png)
![2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B3703387.png)

![2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3703403.png)
![5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3703411.png)

![4-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3703421.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B3703425.png)
